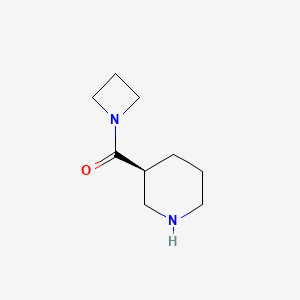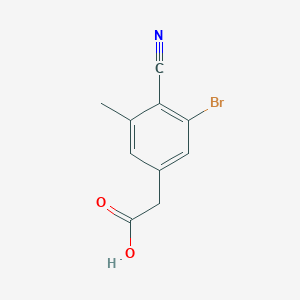
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, also known as 2C-P, is a synthetic drug used in scientific research. It is a member of the class of compounds known as phenylpiperazines, which are derivatives of piperidine and are closely related to the phenethylamines. 2C-P is known for its hallucinogenic effects, although it has been used for a variety of other purposes, including as a tool for studying the effects of serotonin on the brain.
Scientific Research Applications
Halogen Shuffling and Electrophilic Substitutions
2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, demonstrates significant potential in halogen shuffling and site-selective electrophilic substitutions. It can be transformed into various derivatives through halogen/metal exchange and electrophilic trapping, offering diverse applications in chemical synthesis (Mongin et al., 1998).
Antimicrobial Activities and DNA Interaction
The antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine have been explored, along with its interaction with DNA. These features highlight its potential in pharmaceutical and biochemical research, specifically in developing new antimicrobial agents (Evecen et al., 2017).
Synthesis of Pesticides
Compounds similar to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are extensively used in synthesizing pesticides. Their chemical properties make them suitable intermediates in creating effective agrochemicals (Lu Xin-xin, 2006).
Fungicide Development
Derivatives of 2-Chloro-6-(trifluoromethyl)pyridine, like Fluazinam, have shown effectiveness as fungicides. Their molecular structure enables the formation of compounds useful in agricultural pest control (Youngeun Jeon et al., 2013).
Synthesis of Complexes and Catalysis
2,6-Dipyrazolylpyridine derivatives, structurally related to 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, have been utilized in synthesizing multi-functional spin-crossover switches, emissive f-element podand centres in biomedical sensors, and catalysis (Halcrow, 2014).
properties
IUPAC Name |
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFQGCCNUHTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)

![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)




